molecular formula C16H21N B8692725 2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile CAS No. 63084-13-9

2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile

Cat. No. B8692725
M. Wt: 227.34 g/mol
InChI Key: IFBLMNBANYFBBN-UHFFFAOYSA-N
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Patent
US04018719

Procedure details

The crude product from Step III was dissolved in 250 ml. of benzene in a 50-ml. flask equipped with mechanical stirrer, cooling bath, thermometer, addition funnel, condenser, and static nitrogen head. Thionyl chloride (72 ml.) was added gradually with cooling over six mimutes at 24° to 30° C. The mixture was then heated to reflux for about 4 hours, and after cooling, 150 ml. of 5% sodium hydroxide solution was added at between 32° and 50° C., with cooling, over 16 minutes. The entire contents of the reaction flask were transferred to a separatory funnel and washed twice with 500 ml. of 5% sodium hydroxide solution. The washings were extracted in succession with 50 ml. of benzene. The organic phases were combined and flash evaporated on a rotary evaporator for one hour at 50° C. 10 mm. Hg to yiedl 30.6 g. of crude nitrile. The infrared spectrum (mineral oil mull) showed a medium intensity nitrile band at 2400 cm-1. The crude nitrile was taken up in 100 ml. of benzene and run onto a 1 1/8 inch by 35 inch chromatography column (wet-packed with 400 g. of MCB grade 923 silica gel using benzene as packing solvent). Pure nitrile was collected after 525 ml. of benzene were eluted from the column. A 5 g. portion of the chromatographed nitrile was recrystallized from hexane. The recrystallized nitrile was dissolved in 30 ml. of methanol, 2 g. of Draco K-9 activated carbon added, and the slurry filtered. After repeating the carbon treatment, the product was again recrystallized from hexane. The recrystallized product melted at 70.2° to 72.8° C. NMR spectrum (CDCl3 with TMS reference):
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:10]2[C:5](=[CH:6][C:7]([CH3:14])=[C:8]([C:11]([NH2:13])=O)[CH:9]=2)[C:4]([CH3:16])([CH3:15])[CH:3]1[CH3:17].S(Cl)(Cl)=O.[OH-].[Na+]>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:18])[C:10]2[C:5](=[CH:6][C:7]([CH3:14])=[C:8]([C:11]#[N:13])[CH:9]=2)[C:4]([CH3:16])([CH3:15])[CH:3]1[CH3:17] |f:2.3|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(C2=CC(=C(C=C12)C(=O)N)C)(C)C)C)C
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
ADDITION
Type
ADDITION
Details
thermometer, addition funnel, condenser
TEMPERATURE
Type
TEMPERATURE
Details
with cooling over six mimutes at 24° to 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
TEMPERATURE
Type
TEMPERATURE
Details
with cooling, over 16 minutes
Duration
16 min
CUSTOM
Type
CUSTOM
Details
The entire contents of the reaction flask were transferred to a separatory funnel
WASH
Type
WASH
Details
washed twice with 500 ml
EXTRACTION
Type
EXTRACTION
Details
The washings were extracted in succession with 50 ml
CUSTOM
Type
CUSTOM
Details
flash evaporated on a rotary evaporator for one hour at 50° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Pure nitrile was collected after 525 ml
WASH
Type
WASH
Details
of benzene were eluted from the column
CUSTOM
Type
CUSTOM
Details
portion of the chromatographed nitrile was recrystallized from hexane
DISSOLUTION
Type
DISSOLUTION
Details
The recrystallized nitrile was dissolved in 30 ml
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the slurry filtered
CUSTOM
Type
CUSTOM
Details
the product was again recrystallized from hexane

Outcomes

Product
Name
Type
Smiles
CC1(C(C(C2=CC(=C(C=C12)C#N)C)(C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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